molecular formula C9H6ClNO2S B12441409 Quinoline-2-sulfonyl Chloride

Quinoline-2-sulfonyl Chloride

Cat. No.: B12441409
M. Wt: 227.67 g/mol
InChI Key: VHXJRLYFEJAIAM-UHFFFAOYSA-N
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Description

Quinoline-2-sulfonyl Chloride is an important organic compound in the field of chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-2-sulfonyl Chloride can be synthesized through several methods. One common method involves the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides. This reaction is typically carried out under transition-metal-free conditions and involves the use of carbon disulfide (CS2) and diethylamine (Et2NH) as reagents . The reaction proceeds efficiently and exhibits a wide substrate scope and functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of readily available sulfonylating agents and quinoline derivatives. The process is optimized for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Quinoline-2-sulfonyl Chloride exerts its effects involves its ability to act as an electrophilic reagent. It can activate quinoline N-oxides and other substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

quinoline-2-sulfonyl chloride

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H

InChI Key

VHXJRLYFEJAIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)Cl

Origin of Product

United States

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